Peptide YY, also known as peptide tyrosine tyrosine, is a 36-amino acid peptide encoded by the PYY gene in humans. It is primarily released from L cells in the ileum and colon in response to food intake. Peptide YY plays a significant role in appetite regulation by reducing food intake and promoting satiety. The two main forms of this peptide are Peptide YY 1-36 and Peptide YY 3-36, with the latter being the predominant form circulating in the bloodstream. This peptide is closely related to other members of the pancreatic polypeptide family, including neuropeptide Y and pancreatic polypeptide, sharing similar structural motifs and biological functions .
Peptide YY is synthesized in the gastrointestinal tract, specifically within enteroendocrine L cells located predominantly in the distal gut. It was first isolated from porcine intestinal extracts in 1980. The classification of Peptide YY falls under gut hormones, which are crucial for regulating various physiological processes including appetite control, energy homeostasis, and gastrointestinal motility .
The synthesis of human Peptide YY can be achieved through several methods:
The molecular structure of Peptide YY exhibits a characteristic back-folded conformation known as the PP-fold, which is crucial for its biological activity. This structure consists of an alpha-helix and polyproline helix connected by beta-turns. The PP-fold motif contributes to its stability and resistance to enzymatic degradation .
Nuclear Magnetic Resonance (NMR) studies have shown that both Peptide YY 1-36 and Peptide YY 3-36 possess a well-defined structure in aqueous solutions, confirming their functional relevance in biological systems .
Peptide YY undergoes enzymatic cleavage primarily by dipeptidyl peptidase IV, which converts Peptide YY 1-36 into Peptide YY 3-36 by removing the N-terminal tyrosine-proline dipeptide. This modification alters its receptor binding specificity; while Peptide YY 1-36 can interact with multiple Y receptors (Y1, Y2, Y5), Peptide YY 3-36 shows a high selectivity for the Y2 receptor .
Peptide YY functions primarily as an anorexigenic hormone, meaning it reduces appetite. Upon release into circulation after food intake, it binds to specific receptors (predominantly Y2) located in the brain and gastrointestinal tract, leading to decreased food intake and increased feelings of fullness. The mechanism involves complex signaling pathways that modulate neuronal activity related to hunger and satiety .
Peptide YY is a soluble peptide that exhibits stability under physiological conditions due to its unique structural features. Its molecular weight is approximately 4,200 Da.
Peptide YY has a high affinity for Y receptors due to its specific structural conformation. The presence of specific amino acids within its sequence contributes to its ability to resist proteolytic degradation .
Peptide YY has significant scientific applications:
The human PYY gene (Gene ID: 5697, Official Symbol: PYY), located on chromosome 17q21.1, spans approximately 1.2 kilobases and comprises four exons and three introns. The protein-coding region resides within exons 2–4, which collectively encode the 97-amino acid prepro-PYY precursor protein. This precursor undergoes sequential proteolytic processing to yield the biologically active peptides PYY(1-36) and its truncated isoform PYY(3-36). The transcriptional regulation of PYY is complex, involving cis-regulatory elements within the proximal promoter and the 3'-untranslated region (3'-UTR) that influence tissue-specific expression and response to metabolic signals [2].
Systematic resequencing of the PYY locus in ethnically diverse populations (European, African, Hispanic, East Asian) identified several common single-nucleotide polymorphisms (SNPs). Among these, the promoter SNP rs2070592 (A-23G) and the 3'-UTR SNP rs162431 (C+1134A) form a haplotype block exhibiting significant linkage disequilibrium. Functional studies using luciferase reporter constructs demonstrated that both SNPs directly modulate gene expression:
Heritability studies in twin cohorts revealed that plasma PYY levels are highly heritable (P < 0.0001), with significant genetic pleiotropy observed between PYY levels and body mass index (BMI) (P = 0.03). This PYY haplotype predicts not only circulating PYY levels (P = 0.009) but also associates with multiple metabolic syndrome traits, suggesting it confers susceptibility to obesity and related cardiorenal disorders [2].
Table 1: Functional Genetic Variants in the Human PYY Locus
| Variant ID | Location | Nucleotide Change | Functional Consequence | Associated Trait(s) |
|---|---|---|---|---|
| rs2070592 | Proximal Promoter | A → G | ↓ Basal transcriptional activity (P = 0.0016) | Plasma PYY, BMI, Metabolic Syndrome |
| rs162431 | 3'-UTR | C → A | ↓ mRNA stability/translation (P < 0.001) | Plasma PYY, BMI, Metabolic Syndrome |
| PYY Haplotype | Promoter + 3'-UTR | A-23G / C+1134A | Altered expression & metabolic trait susceptibility (P = 0.009) | Obesity susceptibility |
The initial translational product of the PYY gene is prepro-PYY, a 97-amino acid precursor. Sequential enzymatic processing yields the mature bioactive forms:
The conversion of PYY(1-36) to PYY(3-36) represents a critical regulatory step with profound functional implications. DPP-IV selectively cleaves the Tyr¹-Pro² peptide bond, resulting in the loss of the N-terminal tyrosine and proline. This proteolytic event is tissue-specific and concentration-dependent, occurring primarily within the intestinal mucosa and in circulation post-secretion. Notably, the human colon contains a high proportion of PYY(3-36), suggesting it is the dominant form released into the bloodstream [1] [4] [9]. This irreversible modification exemplifies a key mechanism in degradomics, where limited proteolysis generates stable proteoforms with altered receptor specificity and biological activity. The structural basis for DPP-IV specificity lies in its recognition of the Tyr-Pro motif and the accessibility of the unstructured N-terminus of PYY(1-36) [5] [9].
Table 2: Key Proteolytic Events in Human PYY Maturation
| Enzyme Class | Specific Enzyme | Cleavage Site | Substrate | Product | Functional Consequence |
|---|---|---|---|---|---|
| Signal Peptidase | Signal Peptidase Complex | Prepro-PYY N-terminus | Prepro-PYY | Pro-PYY | Removal of signal peptide for secretion |
| Prohormone Convertase | PC1/3, PC2 | Flanking dibasic residues | Pro-PYY | PYY(1-36) | Liberation of mature peptide core |
| Exopeptidase | Dipeptidyl Peptidase IV (DPP-IV) | Tyr¹-Pro² | PYY(1-36) | PYY(3-36) | Alters receptor binding profile (Y2 selectivity) |
Human PYY belongs to the NPY peptide family, characterized by a conserved amidated C-terminus and a polyproline helix followed by an α-helix. The primary structure of PYY(1-36) is YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide. Crucially, it differs from porcine PYY at position 3 (Ile³ in humans vs. Ala³ in porcine) and position 18 (Asn¹⁸ vs. Ser¹⁸). Canine and rat PYY share the porcine sequence [1] [4] [7]. The truncated isoform PYY(3-36) lacks the first two N-terminal amino acids: IKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide [1].
The N-terminal truncation in PYY(3-36) fundamentally alters its receptor binding profile:
Structural dynamics significantly influence binding affinity and functional outcomes. The flexibility of the receptor-binding motif (RBM), particularly residues 28-36 at the C-terminus, allows conformational adaptation to different receptor subtypes. Comparative binding studies indicate that PYY(3-36) exhibits a 10-100 fold higher selectivity for Y2R over PYY(1-36). This selectivity underpins the distinct physiological roles: PYY(1-36) can exert orexigenic effects via Y1/Y5 receptors in the central nervous system, while peripherally derived PYY(3-36) acts as a potent anorectic signal via hypothalamic Y2 receptors. The structural basis for this functional divergence highlights the critical role of N-terminal proteolysis as a molecular switch regulating PYY signaling [1] [2] [7].
Table 3: Structural Determinants of Receptor Binding in Human PYY Isoforms
| Structural Feature | PYY(1-36) | PYY(3-36) | Functional Consequence |
|---|---|---|---|
| N-Terminus | Tyr¹-Pro²-Ile³ | Ile³ | Loss of Y1/Y5 binding in PYY(3-36); Ile³ critical for Y2 hydrophobic pocket occupancy |
| Core Helix (Residues 14-31) | Conserved α-helix (stabilized by Glu15, Arg19, Tyr20, Leu24) | Identical conserved α-helix | Maintains receptor contact surfaces for shared binding (Y2, Y4, Y5 for PYY1-36; Y2 for PYY3-36) |
| C-Terminus (Residues 32-36) | Arg³³-Gln³⁴-Arg³⁵-Tyr³⁶-NH₂ | Arg³³-Gln³⁴-Arg³⁵-Tyr³⁶-NH₂ | Amidated Tyr³⁶ is essential for high-affinity binding to all NPY receptors |
| Receptor Specificity | Y1, Y2, Y4, Y5 (Pan-receptor agonist) | Selective Y2 receptor agonist | PYY(1-36): Complex effects (orexigenic, vasoconstrictive); PYY(3-36): Anorectic signal |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1